molecular formula C20H22N4O4S B2565242 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-63-3

6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2565242
CAS RN: 946335-63-3
M. Wt: 414.48
InChI Key: SKSMXIDUBYDNNE-UHFFFAOYSA-N
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Description

“6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also includes a methoxyphenyl group, which is known to have various biological activities .

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

The compound is involved in the synthesis and characterization of environment-sensitive fluorescent ligands, particularly targeting human 5-HT1A receptors. This is crucial for visualizing 5-HT1A receptors overexpressed in cells, aiding in the understanding of receptor distribution and functioning. The derivatives of this compound exhibit high receptor affinity and possess good fluorescence properties, facilitating the study of receptor dynamics in biological systems (Lacivita et al., 2009).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Research has also focused on the synthesis of novel compounds derived from visnaginone and khellinone, incorporating the chemical structure of interest, for their potential anti-inflammatory and analgesic properties. These derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit significant analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antihypertensive Potential

Another application involves the synthesis and evaluation of thienopyrimidinedione derivatives for their antihypertensive effects. These compounds, featuring a similar core structure, have been synthesized and assessed in animal models, showing potential as oral antihypertensive agents. This research contributes to the development of new therapeutic options for managing hypertension (Russell et al., 1988).

Crystal Engineering and Supramolecular Organization

The compound's derivatives have been explored for their crystal engineering applications, particularly in understanding the supramolecular organization within crystals. These studies provide insights into the molecular interactions and crystal packing phenomena, which are fundamental for the design of materials with desired physical and chemical properties (Jagadish et al., 2003).

properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-21-17(25)15-12-16(29-19(15)22(2)20(21)27)18(26)24-10-8-23(9-11-24)13-4-6-14(28-3)7-5-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMXIDUBYDNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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